2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone
CAS No.: 2034289-61-5
Cat. No.: VC6392364
Molecular Formula: C12H11ClFNO2
Molecular Weight: 255.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034289-61-5 |
|---|---|
| Molecular Formula | C12H11ClFNO2 |
| Molecular Weight | 255.67 |
| IUPAC Name | (3-chloro-4-fluorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
| Standard InChI | InChI=1S/C12H11ClFNO2/c13-10-3-7(1-2-11(10)14)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2 |
| Standard InChI Key | OTHUOQBAHGRFOJ-UHFFFAOYSA-N |
| SMILES | C1C2CN(C1CO2)C(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The compound’s defining feature is its 2-oxa-5-azabicyclo[2.2.1]heptane core, a seven-membered bicyclic system containing one oxygen (oxa) and one nitrogen (aza) atom. This framework is structurally related to 2-oxa-5-azabicyclo[2.2.1]heptane (PubChem CID 3614551), which has a molecular weight of 99.13 g/mol and a compact, rigid geometry . The fusion of oxygen and nitrogen within the bicyclic system introduces electronic asymmetry, influencing reactivity and intermolecular interactions.
Substituted Phenyl Group
Attached to the bicyclic system via a methanone linkage is a 3-chloro-4-fluorophenyl group. This aromatic ring features meta-chloro and para-fluoro substituents, which enhance electron-withdrawing effects and modulate the compound’s lipophilicity. The presence of halogens is common in bioactive molecules, as they often improve metabolic stability and target binding.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.67 g/mol | |
| CAS Number | 2034289-61-5 | |
| Bicyclic Core Weight | 99.13 g/mol |
Synthesis and Preparation
Bicyclic Ring Formation
The synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core typically employs cyclization strategies. While specific details for this compound are proprietary, analogous routes involve Diels-Alder reactions or intramolecular nucleophilic attacks to form the bicyclic structure. For example, the parent compound 2-oxa-5-azabicyclo[2.2.1]heptane is synthesized via catalytic hydrogenation or acid-mediated cyclization of precursor amines and ethers .
Acylation with Halogenated Benzoyl Groups
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Diels-Alder catalyst | Bicyclic oxa-aza core |
| 2 | Acyl chloride formation | Oxalyl chloride, DMF | Reactive intermediate |
| 3 | Friedel-Crafts acylation | AlCl3, halogenated benzene | Methanone product |
Physicochemical Properties
Spectroscopic Characteristics
While experimental spectra are unavailable, predicted properties can be inferred. The carbonyl group () should show a strong IR absorption near 1700 cm. NMR would reveal distinct signals for the bicyclic protons (δ 3.0–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
Biological Activity and Applications
Materials Science Applications
In materials chemistry, the bicyclic framework could serve as a building block for metal-organic frameworks (MOFs) or catalysts. The nitrogen and oxygen atoms may coordinate to metal ions, enabling the design of heterogeneous catalysts .
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